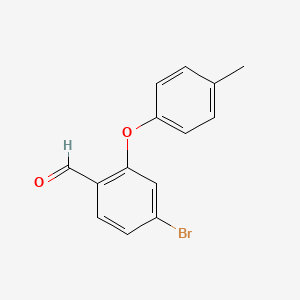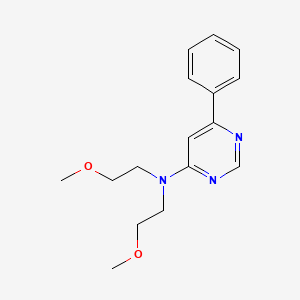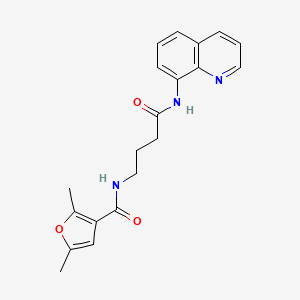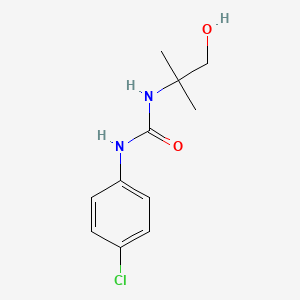
N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea (NPCDU) is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. NPCDU is a synthetic compound that is used as a reagent for organic synthesis and as a catalyst for various chemical reactions. NPCDU is also used as a biological agent in laboratory experiments and clinical trials.
Applications De Recherche Scientifique
Photocatalytic Degradation of Herbicides
Research has explored the photocatalytic degradation of phenyl-urea herbicides, such as chlortoluron and chloroxuron, to understand the breakdown products of these chemicals in the environment. Studies using high-performance liquid chromatography coupled with mass spectrometry have identified several degradation by-products, highlighting the compound's role in environmental chemistry and potential for mitigating pollution from specific herbicides (Amorisco et al., 2006).
Corrosion Inhibition
The derivatives of N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The studies involve electrochemical methods and scanning electron microscopy to evaluate the protective layer formed by these compounds on metal surfaces, demonstrating significant potential in industrial applications to prevent corrosion (Mistry et al., 2011).
Environmental Chemistry and Metabolism
The metabolism and environmental fate of compounds structurally related to N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea, like chlorotoluron, have been extensively studied. These investigations reveal the metabolic pathways and degradation mechanisms in biological systems, providing insights into the environmental persistence and transformation of such chemicals (Muecke et al., 1976).
Photocatalytic Degradation Studies
The photocatalytic degradation studies of antimicrobials triclosan and triclocarban present insights into the breakdown and removal of persistent organic pollutants using advanced oxidation processes. These studies highlight the potential of photocatalytic methods in water treatment and pollution control, where N-(4-chlorophenyl)-N'-(2-hydroxy-1,1-dimethylethyl)urea derivatives could serve as model compounds or targets for degradation (Sirés et al., 2007).
Detection and Identification of Herbicides
The detection and identification of isoproturon and its metabolites in environmental samples after significant rainfall events have been conducted to understand the mobility and transformation of such herbicides in agricultural settings. These studies are crucial for assessing the environmental impact of agricultural chemicals and for developing strategies for their management and mitigation (Schuelein et al., 1996).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-15)14-10(16)13-9-5-3-8(12)4-6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMCYWQGLNEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

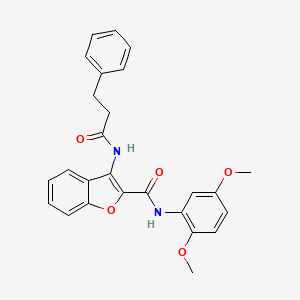
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)



![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
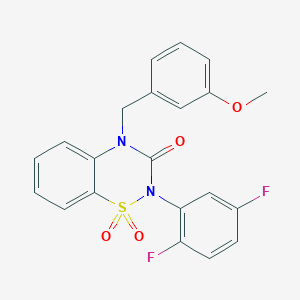
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
